Cas no 83657-17-4 (Uniconazole-P)

Uniconazole-P structure
Uniconazole-P structure
Product Name:Uniconazole-P
CAS No:83657-17-4
MF:C15H18ClN3O
MW:291.775922298431
CID:722603
Update Time:2024-01-23

Uniconazole-P Chemical and Physical Properties

Names and Identifiers

    • UNICONAZOLE P
    • Uniconazole-P
    • Uniconazole-P Solution
    • Lomica
    • (S)-Uniconazole
    • (S)-(+)-uniconazole
    • (E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol
    • 2T880R8S46
    • (1E,3S)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
    • 1H-1,2,4-Triazole-1-ethanol,b-[(4-chlorophenyl)methylene]-a-(1,1-dimethylethyl)-, (aS,bE)-
    • Uniconazole-P [ISO]
    • (S,E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1H-1,2,4-triazol-1-yl)pent-1-en-3-ol
    • Uniconizole-P
    • (E
    • (αS,βE)-β-[(4-Chlorophenyl)methylene]-α-(1,1-dimethylethyl)-1H-1,2,4-triazole-1-ethanol (ACI)
    • 1H-1,2,4-Triazole-1-ethanol, β-[(4-chlorophenyl)methylene]-α-(1,1-dimethylethyl)-, [S-(E)]- (ZCI)
    • (S)-S 3307
    • Sumiseven P
    • Sunny
    • Inchi: 1S/C15H18ClN3O/c1-15(2,3)14(20)13(19-10-17-9-18-19)8-11-4-6-12(16)7-5-11/h4-10,14,20H,1-3H3/b13-8+/t14-/m1/s1
    • InChI Key: YNWVFADWVLCOPU-MAUPQMMJSA-N
    • SMILES: C(/N1N=CN=C1)(\[C@@H](O)C(C)(C)C)=C\C1C=CC(Cl)=CC=1

Computed Properties

  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 346
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 50.9
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: White crystalline solid
  • Solubility: Soluble in acetone \ methanol \ ethyl acetate \ chloroform and dimethylformamide and other organic solvents, but insoluble in water (8.41mg/l)

Uniconazole-P Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium borohydride Catalysts: 2-Pyrrolidinemethanol, α,α-diethyl-, hydrochloride (1:1), (2S)- Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  -20 °C; 2 h, -20 °C → rt
1.2 Solvents: 1,2-Dichloroethane ;  48 h, 25 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  1 h, rt
Reference
Synthesis of Optically Active α,β-Unsaturated Triazolyl Alcohols via Asymmetric NaBH4 Reduction of the Corresponding Ketones
Zhou, Zhenghong; et al, Synthetic Communications, 2004, 34(8), 1359-1365

Production Method 2

Reaction Conditions
1.1 Reagents: Potassium fluoride Solvents: Ethylene glycol
2.1 Solvents: Dichloromethane
Reference
Review on minimal processing of fruits and vegetables
Liao, Xiaojun; et al, Shipin Yu Fajiao Gongye, 1998, 24(6), 39-41

Uniconazole-P Raw materials

Uniconazole-P Preparation Products

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